molecular formula C13H17BrO B14848377 2-Bromo-4-tert-butyl-1-cyclopropoxybenzene

2-Bromo-4-tert-butyl-1-cyclopropoxybenzene

Cat. No.: B14848377
M. Wt: 269.18 g/mol
InChI Key: FFTXCRVLIDJWRL-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butyl-1-cyclopropoxybenzene is an organic compound that features a bromine atom, a tert-butyl group, and a cyclopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-tert-butyl-1-cyclopropoxybenzene typically involves the bromination of 4-tert-butyl-1-cyclopropoxybenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-tert-butyl-1-cyclopropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

2-bromo-4-tert-butyl-1-cyclopropyloxybenzene

InChI

InChI=1S/C13H17BrO/c1-13(2,3)9-4-7-12(11(14)8-9)15-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3

InChI Key

FFTXCRVLIDJWRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CC2)Br

Origin of Product

United States

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